Product packaging for 2-(5-Chloropyrazin-2-YL)acetic acid(Cat. No.:CAS No. 1196151-32-2)

2-(5-Chloropyrazin-2-YL)acetic acid

Cat. No.: B1430945
CAS No.: 1196151-32-2
M. Wt: 172.57 g/mol
InChI Key: MCEZQJUURIJSNU-UHFFFAOYSA-N
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Description

2-(5-Chloropyrazin-2-yl)acetic acid is a chlorinated heteroaryl acetic acid that serves as a versatile synthetic building block in medicinal chemistry and pharmaceutical research. While specific application data for this exact isomer is limited in public sources, its close structural analogs are frequently employed in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules, indicating its high potential as a key intermediate. The compound features a acetic acid functional group attached directly to a chloropyrazine ring, a structure that allows for further derivatization at multiple sites. The carboxylic acid group can undergo common reactions such as amide coupling or esterification, while the chlorine atom on the pyrazine ring is amenable to metal-catalyzed cross-coupling reactions, making it a valuable scaffold for constructing diverse compound libraries. As a research chemical, this compound is intended for laboratory research purposes only. It is strictly not for diagnostic or therapeutic use, and is not intended for human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN2O2 B1430945 2-(5-Chloropyrazin-2-YL)acetic acid CAS No. 1196151-32-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-chloropyrazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-5-3-8-4(2-9-5)1-6(10)11/h2-3H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEZQJUURIJSNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101305252
Record name 5-Chloro-2-pyrazineacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196151-32-2
Record name 5-Chloro-2-pyrazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196151-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-pyrazineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 5 Chloropyrazin 2 Yl Acetic Acid and Its Analogs

Strategic Approaches to Pyrazine (B50134) Ring Construction and Functionalization

The synthesis of substituted pyrazines like 2-(5-chloropyrazin-2-yl)acetic acid can be approached in two primary ways: by building the heterocyclic ring from acyclic precursors (de novo synthesis) or by modifying a pre-existing, suitably substituted pyrazine scaffold.

De Novo Synthesis of Pyrazine Nucleus Precursors

De novo synthesis offers the advantage of building the pyrazine core with desired substituents already incorporated or positioned for further modification. Classical and modern methods provide several routes to the pyrazine nucleus. researchgate.netunimas.my

A foundational method involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, followed by oxidation of the resulting dihydropyrazine (B8608421). researchgate.net Symmetrical starting materials often yield the best results in this approach. researchgate.net Another common strategy is the self-condensation of α-aminocarbonyl compounds, which also proceeds through a dihydropyrazine intermediate that is subsequently oxidized. researchgate.net

More recent advancements have introduced catalytic systems for pyrazine synthesis. For instance, the dehydrogenative self-coupling of β-amino alcohols can produce symmetrically 2,5-disubstituted pyrazines, catalyzed by earth-abundant metals like manganese. nih.govacs.org This method is atom-economical and environmentally benign, generating only hydrogen gas and water as byproducts. nih.gov Other innovative methods include the reaction of α-diazo oxime ethers with 2H-azirines to form highly substituted, unsymmetrical pyrazines and the industrial synthesis involving the condensation of ethylenediamine (B42938) with vicinal diols over heterogeneous catalysts. nih.govorganic-chemistry.org

Derivatization of Pre-formed Chloropyrazine Scaffolds

Alternatively, functionalization of an existing chloropyrazine ring is a versatile strategy. researchgate.netrsc.org This approach relies on the reactivity of the chloropyrazine scaffold, where the chlorine atom and the ring's carbon-hydrogen bonds serve as handles for introducing new functional groups.

The electron-deficient nature of the pyrazine ring, further enhanced by the electron-withdrawing chlorine atom, makes it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloro group by a variety of nucleophiles.

Modern cross-coupling reactions have become powerful tools for derivatizing chloropyrazines. Palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig couplings, enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, at the chlorinated position. tandfonline.com Furthermore, direct C-H functionalization of the pyrazine ring or C-alkylation of existing alkyl substituents (e.g., a methyl group) with alcohols, often catalyzed by iridium complexes, provides pathways to introduce or extend side chains that can be later converted to the acetic acid moiety. organic-chemistry.org

Specific Synthetic Pathways for this compound

Synthesizing the target molecule, this compound, often involves multi-step sequences starting from readily available dichloropyrazine derivatives or employing direct functionalization techniques.

Multi-step Synthesis from Dichloropyrazine Derivatives (e.g., via Malonic Ester Chemistry)

A robust and widely applicable method for installing the acetic acid side chain onto a heterocyclic ring is the malonic ester synthesis. This multi-step pathway offers reliable control over the construction of the carboxymethyl group. The synthesis typically begins with a dichloropyrazine, such as 2,6-dichloropyrazine, a starting material that can be synthesized by the direct chlorination of monochloropyrazine. google.com

The general sequence is as follows:

Nucleophilic Substitution : 2,6-Dichloropyrazine is treated with a sodium or potassium salt of diethyl malonate. The malonate anion acts as a nucleophile, displacing one of the chlorine atoms in a regioselective SNAr reaction to form diethyl 2-(5-chloropyrazin-2-yl)malonate. The choice of reaction conditions (solvent, temperature, and base) is critical to favor monosubstitution and prevent the displacement of the second chlorine atom.

Hydrolysis : The resulting diester is then subjected to basic hydrolysis (e.g., using sodium hydroxide), which converts both ester groups into carboxylate salts.

Acidification and Decarboxylation : Acidification of the reaction mixture protonates the carboxylate groups, yielding the unstable (5-chloropyrazin-2-yl)malonic acid. Gentle heating of this intermediate causes it to readily lose a molecule of carbon dioxide (decarboxylation) to afford the final product, this compound.

This pathway is highly valued for its predictability and the accessibility of the required reagents.

Direct Acetic Acid Functionalization Approaches

Direct functionalization methods aim to introduce the acetic acid group or a direct precursor in fewer steps, enhancing synthetic efficiency. One potential strategy involves the direct chlorination of acetic acid itself to form chloroacetic acid, which can then be used in subsequent coupling reactions. youtube.com

A hypothetical direct route could involve the palladium-catalyzed cross-coupling of a chloropyrazine with a protected form of acetic acid, such as a silyl (B83357) ketene (B1206846) acetal (B89532) (in a variation of the Heck reaction) or using a Reformatsky-type reagent like ethyl bromoacetate (B1195939) in the presence of zinc.

Another plausible approach starts with 2-chloro-5-methylpyrazine. The methyl group can be functionalized to generate the acetic acid side chain through several methods:

Halogenation-Cyanation-Hydrolysis : Free-radical bromination of the methyl group using N-bromosuccinimide (NBS) would yield 2-bromo-methyl-5-chloropyrazine. Subsequent reaction with sodium cyanide would introduce a nitrile group, which can then be hydrolyzed under acidic or basic conditions to the desired carboxylic acid.

Direct Oxidation : The methyl group could potentially be oxidized directly to the carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), although controlling the reaction to avoid over-oxidation or degradation of the pyrazine ring can be challenging.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency, yield, and selectivity of pyrazine synthesis are highly dependent on the careful optimization of reaction conditions and the selection of appropriate catalysts. researchgate.netresearchgate.net

In the de novo synthesis of pyrazines via dehydrogenative coupling, catalyst screening is crucial. Studies have shown that manganese pincer complexes are effective, and their activity can be tuned by modifying the ligand structure. nih.gov The choice of base, solvent, and temperature significantly impacts reaction outcomes. For example, in the manganese-catalyzed coupling of β-amino alcohols, potassium hydride (KH) as a base in toluene (B28343) at 150°C provided high yields. acs.org

Optimization of Reaction Conditions for Pyrazine Synthesis from β-Amino Alcohols acs.org
EntryCatalyst (mol %)Base (mol %)SolventTemperature (°C)Time (h)Yield (%)
1Complex 2 (2)KH (3)Toluene1502495
2Complex 2 (2)KOBu-t (3)Toluene1502470
3Complex 2 (2)KH (3)Dioxane1502485
4Complex 2 (2)KH (3)Toluene1252460

For derivatization reactions, the choice of catalyst is paramount. Palladium(II) has been shown to be efficient for the cascade reaction of aminoacetonitriles with arylboronic acids to form unsymmetrical pyrazines. organic-chemistry.org In Friedel-Crafts type reactions, which can be used to introduce acyl groups, Lewis acids such as TiCl₄, AlCl₃, and BF₃·Et₂O are commonly employed as catalysts, with reaction temperatures often ranging from -15°C to reflux conditions to control selectivity. google.com

Catalyst Systems for Pyrazine Derivatization
Reaction TypeCatalystTypical SubstratesReference
C-Alkylation[Cp*IrCl₂]₂Pyrazines, Alcohols organic-chemistry.org
Cascade C-C/C-N FormationPalladium(II)Aminoacetonitriles, Arylboronic acids organic-chemistry.org
Friedel-Crafts AcylationTiCl₄, AlCl₃Alkoxythiophenes, Oxalyldichloride google.com
Dehydrogenative CouplingManganese Pincer Complexesβ-Amino Alcohols nih.govacs.org

Role of Base Catalysis in C-C Bond Formation (e.g., Cs2CO3, NaOH, KOH, LiOH)

The formation of the carbon-carbon bond between the pyrazine ring and the acetic acid side chain is a critical step, typically achieved through the alkylation of a malonate with a chloropyrazine derivative. This reaction is contingent on the use of a base to deprotonate the malonate, generating a nucleophilic carbanion that can then attack the electron-deficient pyrazine ring. The choice of base is pivotal and can significantly influence the reaction's efficiency and yield.

Commonly employed bases include inorganic carbonates and hydroxides such as cesium carbonate (Cs₂CO₃), sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH).

Cesium Carbonate (Cs₂CO₃): This base is often favored in such alkylation reactions due to its high solubility in many organic solvents and its ability to promote efficient reactions, often under milder conditions than other bases. The large, soft cesium cation is thought to enhance the nucleophilicity of the malonate anion, leading to improved yields.

Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH): These are strong, cost-effective bases that can also be utilized. However, their use may sometimes lead to side reactions, such as hydrolysis of the ester groups of the malonate, particularly if water is present or if the reaction is run at elevated temperatures. The selection between NaOH and KOH can be influenced by the desired reaction kinetics and the specific solvent system employed. For instance, KOH is often used for the β-alkylation of secondary alcohols with primary alcohols at elevated temperatures.

Lithium Hydroxide (LiOH): While less common in this specific application, LiOH can also function as a base. The smaller lithium cation can coordinate more tightly with the reactants, which may influence the stereochemical outcome in certain reactions, although this is less of a concern in the synthesis of this particular achiral molecule.

The general mechanism involves the base abstracting a proton from the α-carbon of the diethyl malonate, creating a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbon atom bearing a chlorine atom on the 2,5-dichloropyrazine (B10626) ring, displacing the chloride ion and forming diethyl (5-chloropyrazin-2-yl)malonate.

Table 1: Comparison of Bases in C-C Bond Formation

BaseKey CharacteristicsPotential AdvantagesPotential Disadvantages
Cs₂CO₃ High solubility in organic solvents, mild base.High yields, milder reaction conditions.Higher cost compared to other bases.
NaOH Strong, inexpensive base.Cost-effective.Can promote side reactions like ester hydrolysis.
KOH Strong, inexpensive base.Cost-effective, can be effective at high temperatures.Can also promote ester hydrolysis.
LiOH Strong base with a small cation.Can influence reaction stereochemistry (less relevant here).Less commonly used for this specific transformation.

Acid-Mediated Hydrolysis and Decarboxylation Steps

Following the successful C-C bond formation, the resulting diethyl (5-chloropyrazin-2-yl)malonate undergoes hydrolysis and decarboxylation to yield the final product. This two-step process is typically initiated by acid-catalyzed hydrolysis of the two ester groups to form the corresponding dicarboxylic acid, (5-chloropyrazin-2-yl)malonic acid.

Vigorous hydrolysis using a mixture of a strong acid, such as hydrobromic acid (HBr), and acetic acid (AcOH) at reflux temperatures has been shown to be effective for the hydrolysis of similar substituted malonates. beilstein-journals.orgnih.gov The acidic conditions protonate the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is repeated for both ester groups.

The resulting (5-chloropyrazin-2-yl)malonic acid is a β-keto acid analog and is prone to decarboxylation upon heating. The mechanism involves the formation of a cyclic transition state where the carboxylic acid proton is transferred to the pyrazine nitrogen, facilitating the elimination of carbon dioxide and the formation of an enol intermediate. This enol then tautomerizes to the more stable final product, this compound. In some cases, the hydrolysis and decarboxylation can occur in a single pot under harsh acidic conditions and elevated temperatures. beilstein-journals.orgnih.gov

Solvent Selection and Reaction Temperature Control

The choice of solvent and the precise control of reaction temperature are paramount throughout the synthetic sequence to maximize yield and minimize the formation of impurities.

For the initial C-C bond formation, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are often preferred. libretexts.orglibretexts.org These solvents are capable of dissolving the ionic intermediates and reactants while not participating in hydrogen bonding that could solvate and deactivate the nucleophile. libretexts.orglibretexts.org The reaction temperature for this step can vary depending on the reactivity of the substrates and the base used, but it is often carried out at elevated temperatures to ensure a reasonable reaction rate.

During the acid-mediated hydrolysis and decarboxylation, the choice of solvent is typically dictated by the need for high temperatures and acidic conditions. As mentioned, a mixture of aqueous acid and a high-boiling organic acid like acetic acid is a common choice. beilstein-journals.orgnih.gov Temperature control is critical; insufficient heat may lead to incomplete reaction, while excessive temperatures could potentially lead to degradation of the pyrazine ring or other side reactions. The synthesis of pyrazine derivatives is often sensitive to temperature, with higher temperatures sometimes leading to a decrease in the yield of the desired product. researchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purity of the final this compound is crucial for its intended applications. Therefore, robust purification and isolation techniques are employed for both the synthetic intermediates and the final product.

Chromatographic Separation Methodologies

High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis and purification of the target compound and its precursors. For compounds like chloropyrazine derivatives, reversed-phase HPLC is a common choice.

A typical reversed-phase HPLC setup would involve a C18 or a similar non-polar stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The buffer, often containing a small amount of acid like formic acid or trifluoroacetic acid, helps to ensure that the carboxylic acid group of the analyte is protonated, leading to better peak shape and retention.

For the preparative separation of impurities, the chromatographic method can be scaled up. The selection of the mobile phase composition and gradient is optimized to achieve the best possible separation between the desired product and any unreacted starting materials or byproducts.

Table 2: Illustrative HPLC Parameters for Chloropyrazine Derivatives

ParameterTypical ConditionsPurpose
Column Reversed-phase (e.g., C18, 5 µm)Separation based on hydrophobicity.
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidElution of the compound from the column.
Detection UV at a specific wavelength (e.g., 254 nm)To monitor the elution of the compound.
Flow Rate 1.0 mL/min (analytical)To control the speed of the separation.

It is important to note that specific conditions would need to be optimized for the exact compound .

Crystallization and Recrystallization Protocols

Crystallization is a fundamental technique for the purification of solid organic compounds. For the final product, this compound, and its solid intermediates, recrystallization can be a highly effective method to remove impurities.

The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have a high capacity to dissolve it at an elevated temperature. For pyrazinecarboxylic acids, which are polar molecules, polar solvents are generally more suitable. Water, ethanol (B145695), or mixtures of solvents such as ethanol/water or n-hexane/ethyl acetate (B1210297) are commonly employed. rochester.edu The solubility of pyrazine-2-carboxylic acid, a related compound, is high in polar organic solvents like ethanol and acetone, but low in non-polar solvents like hexane (B92381) and toluene. solubilityofthings.com

The general protocol for recrystallization involves dissolving the crude product in a minimum amount of the hot solvent to create a saturated solution. The solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, and it will crystallize out, leaving the more soluble impurities behind in the mother liquor. The pure crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried.

For compounds that may be resistant to crystallization, techniques such as seeding with a pure crystal or using a solvent/anti-solvent system can be employed. In the latter, the compound is dissolved in a good solvent, and then a poor solvent (an anti-solvent) is slowly added until the solution becomes turbid, indicating the onset of precipitation.

Table 3: Common Solvents for Recrystallization of Heterocyclic Acids

Solvent/Solvent SystemPolarityComments
Water HighSuitable for highly polar compounds.
Ethanol HighA versatile solvent for many organic compounds.
Ethanol/Water VariableThe polarity can be fine-tuned by adjusting the ratio.
n-Hexane/Ethyl Acetate Low to MediumGood for compounds with intermediate polarity.
Toluene LowGenerally used for less polar compounds.

Chemical Transformations and Derivatization Strategies for 2 5 Chloropyrazin 2 Yl Acetic Acid

Reactivity of the Chlorinated Pyrazine (B50134) Ring

The pyrazine ring, being an electron-deficient aromatic system, significantly influences the reactivity of its substituents. The presence of two nitrogen atoms in the ring withdraws electron density, making the chlorine atom susceptible to nucleophilic attack and facilitating metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions of the Chlorine Atom

The chlorine atom on the pyrazine ring is activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing nature of the ring nitrogens, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.govresearchgate.netmasterorganicchemistry.com Various nucleophiles can displace the chloride, leading to a diverse set of substituted pyrazine derivatives. rsc.org

Common nucleophiles used in these reactions include alkoxides, amines, and thiols. The reaction conditions typically involve heating the chloropyrazine substrate with the nucleophile in a suitable solvent, often in the presence of a base to neutralize the HCl generated.

NucleophileReagent ExampleProduct TypeGeneral Conditions
OxygenSodium methoxide2-(5-methoxypyrazin-2-yl)acetic acidHeat in methanol
NitrogenAmmonia, primary/secondary amines2-(5-aminopyrazin-2-yl)acetic acid derivativesHeat in a polar solvent
SulfurSodium bisulfide2-(5-mercaptopyrazin-2-yl)acetic acidAqueous solution

This table is illustrative and based on general reactivity principles of chloropyrazines.

Research on various chloropyrazines has demonstrated successful displacement reactions with reagents like sodium methoxide, sodium benzyl oxide, and sodium benzyl sulphide. rsc.org For instance, reactions of chloroazines with bisulfide and polysulfides have been studied, showing that the transformation products involve the substitution of the halogen by sulfur, consistent with a nucleophilic aromatic substitution mechanism. nih.gov The reactivity is substantially enhanced by the ring's aza nitrogens through inductive and mesomeric effects. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chlorine atom of 2-(5-chloropyrazin-2-yl)acetic acid serves as an effective electrophilic partner. nih.gov These reactions have become prominent in modern organic synthesis for their efficiency and functional group tolerance. clockss.org

Suzuki Coupling: This reaction involves the coupling of the chloropyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for creating new C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 5-position of the pyrazine ring.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the chloropyrazine with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. It provides a direct route to N-aryl and N-heteroaryl derivatives, which are common motifs in medicinal chemistry.

Reaction NameCoupling PartnerCatalyst/Ligand System (Examples)Product Type
Suzuki CouplingArylboronic acidPd(PPh₃)₄, Pd(OAc)₂/SPhos2-(5-arylpyrazin-2-yl)acetic acid
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃/BINAP, Pd(OAc)₂/Xantphos2-(5-(dialkylamino)pyrazin-2-yl)acetic acid

This table provides representative examples of catalyst systems for the indicated cross-coupling reactions.

Studies on other chloropyrazines have shown that they react with various aromatic heterocycles like furan, thiophene, and pyrroles in the presence of tetrakis(triphenylphosphine)palladium to give the corresponding coupling products in moderate to good yields. clockss.org Similarly, Hiyama cross-coupling reactions have been developed for heteroaromatic tosylates, indicating the broad applicability of such coupling strategies to related heterocyclic systems. semanticscholar.org

Transformations of the Acetic Acid Functional Group

The acetic acid moiety provides a second handle for derivatization, allowing for modifications through reactions typical of carboxylic acids.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be readily converted to its corresponding esters through various methods. The Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.com Alternatively, the acid can be activated, for example, by converting it to an acyl chloride, followed by reaction with an alcohol.

ReactionReagentsProduct
Fischer EsterificationMethanol, H₂SO₄ (cat.)Methyl 2-(5-chloropyrazin-2-yl)acetate
Acyl Chloride Formation followed by Alcoholysis1. SOCl₂2. Ethanol (B145695)Ethyl 2-(5-chloropyrazin-2-yl)acetate

This table illustrates common methods for esterification.

Amidation: Amides are typically synthesized by reacting the carboxylic acid with an amine. This often requires the use of a coupling agent, such as a carbodiimide (e.g., EDC), to activate the carboxylic acid and facilitate the formation of the amide bond. This method is widely used for creating a diverse library of amide derivatives.

A study on the hydrolysis of methyl 5-chloropyrazine-2-carboxylate to the corresponding carboxylic acid using lithium hydroxide (B78521) highlights the reversible nature of this transformation and the stability of the core structure under basic conditions.

Reduction to Alcohol Derivatives

The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(5-chloropyrazin-2-yl)ethanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a classic and effective reagent for this purpose, typically used in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). chemguide.co.uk The reaction proceeds via an intermediate aldehyde which is rapidly reduced to the alcohol. chemguide.co.uk

More modern and milder methods, such as manganese-catalyzed hydrosilylation using silanes like phenylsilane (PhSiH₃), have also been developed for the reduction of carboxylic acids to alcohols and can tolerate various functional groups. nih.gov

Reducing AgentSolventGeneral ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)Dry diethyl ether or THFRoom temperature, followed by acidic workup2-(5-chloropyrazin-2-yl)ethanol
Phenylsilane (PhSiH₃) / [MnBr(CO)₅]2-MTHFMild heat2-(5-chloropyrazin-2-yl)ethanol

This table shows common reagents for the reduction of carboxylic acids.

Derivatization to Ketones and Aldehydes

The conversion of a carboxylic acid to a ketone or aldehyde is a more nuanced transformation that requires careful control to avoid over-reduction to the alcohol.

Ketone Synthesis: A common strategy involves converting the carboxylic acid into a less reactive derivative, such as a Weinreb amide. The Weinreb amide can then be treated with a Grignard or organolithium reagent to form a stable chelated intermediate, which upon acidic workup yields the desired ketone. Direct reaction of the carboxylic acid with certain organometallic reagents can also yield ketones, though side reactions are more common.

Aldehyde Synthesis: The reduction of a carboxylic acid to an aldehyde is challenging because the product aldehyde is more reactive than the starting material. A typical approach involves first reducing the acid to the primary alcohol, as described in section 3.2.2, and then oxidizing the alcohol to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC). Alternatively, the carboxylic acid can be converted to a more reactive derivative like an acid chloride, which can then be reduced to the aldehyde using a hindered reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃).

Derivatization reagents such as 2,4-dinitrophenylhydrazine (DNPH) or 2-nitrophenylhydrazine (2-NPH) are widely used for the identification and analysis of the resulting aldehydes and ketones. researchgate.netnih.gov

Oxidation Reactions of the Pyrazine Core

The oxidation of the pyrazine core in this compound represents a key transformation for introducing new functionalities and modifying the electronic properties of the molecule. While specific studies on the direct oxidation of this compound are not extensively documented in publicly available literature, the reactivity of the pyrazine ring and related nitrogen-containing heterocycles provides a basis for predicting potential oxidation pathways.

The nitrogen atoms in the pyrazine ring are susceptible to oxidation, which can lead to the formation of N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), or other peroxidic reagents. The introduction of an N-oxide group can significantly alter the reactivity of the pyrazine ring, activating it for subsequent nucleophilic substitution reactions or influencing the regioselectivity of further functionalization.

Furthermore, under more vigorous oxidation conditions, the pyrazine ring itself can undergo oxidative degradation. The specific products of such reactions would depend on the strength of the oxidizing agent and the reaction conditions. Insights from the electrochemical oxidation of related heterocyclic compounds, such as chlorpromazine (B137089), suggest that oxidation can proceed via multiple electron transfer steps, leading to the formation of radical cations and dications as reactive intermediates mdpi.com. While the phenothiazine core in chlorpromazine is distinct from the pyrazine ring, the general principles of sequential electron loss from heteroatoms can be analogous.

It is also conceivable that the acetic acid side chain could influence the oxidation process. The carboxylic acid group might direct the oxidant to a specific nitrogen atom through intramolecular interactions or could itself be susceptible to oxidation under certain conditions, although the pyrazine ring is generally considered the more reactive site for oxidation. The interplay between the substituent and the heterocyclic core is a critical factor in determining the outcome of oxidation reactions.

Synthesis of Complex Architectures Utilizing this compound as a Building Block

The structural features of this compound make it a valuable building block for the synthesis of more complex molecular architectures, including fused heterocyclic systems and molecular conjugates.

Formation of Fused Heterocyclic Systems

The reactive sites on this compound can be exploited to construct fused heterocyclic systems. The carboxylic acid group and the chloro-substituent are particularly useful for cyclization reactions. For instance, the carboxylic acid can be converted into a more reactive derivative, such as an acid chloride or an ester, which can then react with a nucleophile introduced at the 5-position (after substitution of the chlorine atom) to form a new ring fused to the pyrazine core.

A common strategy involves the reaction of the chloro-pyrazine moiety with a bifunctional nucleophile. For example, reaction with an amino-thiol or an amino-alcohol could be followed by an intramolecular cyclization to form thiazolo[4,5-b]pyrazines or oxazolo[4,5-b]pyrazines, respectively. The acetic acid side chain could be further elaborated to participate in these cyclization reactions, leading to a variety of polycyclic structures. The synthesis of fused N-heterocyclic acetic acid derivatives has been reported through copper-catalyzed multi-step, one-pot reactions, highlighting a potential pathway for elaborating the core structure of this compound nih.gov.

The following table presents a hypothetical reaction scheme for the formation of a fused heterocyclic system from this compound:

ReactantReagent(s)IntermediateProduct
This compound1. SOCl₂ 2. 2-aminoethanethiol2-(5-((2-mercaptoethyl)amino)pyrazin-2-yl)acetyl chlorideA fused thiazolopyrazinone derivative

Linker Chemistry for Molecular Conjugates

The carboxylic acid functionality of this compound makes it an attractive candidate for use as a linker in the synthesis of molecular conjugates. In bioconjugation, linkers are used to connect a biologically active molecule (e.g., a drug) to a targeting moiety (e.g., an antibody or a peptide) nih.gov. The carboxylic acid can be readily activated to form an amide bond with an amine-containing molecule, a common and stable linkage in bioconjugates.

The pyrazine ring itself can impart specific properties to the linker, such as rigidity and defined spatial orientation, which can be important for the biological activity of the conjugate. The chloro-substituent offers a handle for further modification of the linker, allowing for the attachment of other functional groups or for tuning the linker's properties. For example, the chlorine can be substituted with a thiol-reactive maleimide group or a click-chemistry compatible azide or alkyne group for subsequent conjugation steps tcichemicals.com.

The design of the linker is crucial for the performance of the conjugate, influencing its stability, solubility, and the release mechanism of the active molecule. The this compound scaffold provides a versatile platform for the development of linkers with tailored properties for applications in drug delivery and diagnostics.

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their chemical environments within a molecule. For 2-(5-Chloropyrazin-2-YL)acetic acid, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrazine (B50134) ring and the methylene (B1212753) (-CH2-) group of the acetic acid moiety.

The aromatic region of the spectrum would likely display signals corresponding to the two protons on the chloropyrazine ring. Their chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent. The methylene protons of the acetic acid group would typically appear as a singlet, with its chemical shift influenced by the adjacent pyrazine ring and the carboxylic acid group. The proton of the carboxylic acid group (-COOH) would likely be observed as a broad singlet at a downfield chemical shift, often in the range of 10-13 ppm, although this signal can be exchangeable with deuterium (B1214612) in certain solvents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyrazine-H~8.5 - 9.0Singlet
Pyrazine-H~8.5 - 9.0Singlet
-CH₂-~3.8 - 4.2Singlet
-COOH~10 - 13Broad Singlet

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be expected for each unique carbon atom.

The spectrum would show signals for the four carbons of the chloropyrazine ring, the methylene carbon, and the carbonyl carbon of the acetic acid group. The chemical shifts of the pyrazine carbons are influenced by the electronegative nitrogen atoms and the chlorine atom. The carbonyl carbon of the carboxylic acid typically appears significantly downfield, often in the range of 170-180 ppm. The methylene carbon signal would be observed at a chemical shift value indicative of a carbon atom attached to both an aromatic ring and a carbonyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Pyrazine-C (C-Cl)~150 - 155
Pyrazine-C (C-CH₂COOH)~150 - 155
Pyrazine-CH~140 - 145
Pyrazine-CH~140 - 145
-CH₂-~40 - 45
-C(O)OH~170 - 175

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. science.gov

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would be used to identify protons that are coupled to each other. youtube.com For this compound, this technique would primarily confirm the absence of coupling for the singlet signals of the pyrazine and methylene protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : An HMQC or HSQC experiment correlates directly bonded proton and carbon atoms. princeton.edusdsu.edu This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the pyrazine ring and the methylene group. princeton.edusdsu.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

Identification of Characteristic Functional Group Frequencies

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. msu.edu

O-H Stretch : A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid group. libretexts.orglibretexts.org

C=O Stretch : A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid would be observed, typically in the range of 1700-1725 cm⁻¹. libretexts.orgfiveable.me

C-O Stretch : The C-O stretching of the carboxylic acid would appear in the 1210-1320 cm⁻¹ region. libretexts.orglibretexts.org

Aromatic C=C and C=N Stretches : The pyrazine ring would show characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.orglibretexts.orgvscht.cz

C-H Stretch : The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹. libretexts.orglibretexts.orgvscht.cz

C-Cl Stretch : A C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500-3300Broad, Strong
CarbonylC=O Stretch1700-1725Strong, Sharp
Carboxylic AcidC-O Stretch1210-1320Medium
Pyrazine RingC=C, C=N Stretch1400-1600Medium to Weak
Aromatic C-HC-H Stretch>3000Medium to Weak
MethyleneC-H Stretch<3000Medium
ChloroalkaneC-Cl Stretch600-800Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio and fragmentation patterns.

High-resolution mass spectrometry is employed to determine the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its elemental formula. The high accuracy of this technique enables the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound (C₆H₅ClN₂O₂), the theoretical monoisotopic mass can be calculated with high precision. This experimental precision is crucial for confirming the identity of the synthesized compound and ensuring its elemental composition aligns with the expected structure.

Table 1: Theoretical Isotopic Masses for this compound

Isotope Formula Theoretical m/z
C₆H₅³⁵ClN₂O₂ 186.0040

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. In the case of this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation. The resulting fragmentation pattern offers a roadmap of the molecule's connectivity.

A primary and highly favorable fragmentation pathway would involve the neutral loss of formic acid (HCOOH), a common fragmentation for carboxylic acids, which would result in a significant fragment ion. Another characteristic fragmentation would be the loss of the carboxymethyl radical (•CH₂COOH), leading to the formation of the 2-chloro-5-pyrazinyl cation. Further fragmentation of the pyrazine ring could also be observed, providing confirmatory structural data.

Table 2: Predicted MS/MS Fragmentation of [this compound + H]⁺

Precursor Ion (m/z) Proposed Fragment Fragment m/z (monoisotopic) Neutral Loss
187.0118 [M+H - HCOOH]⁺ 141.0112 HCOOH

X-ray Crystallography for Solid-State Molecular Architecture

Table 3: Expected Bond Parameters for this compound from X-ray Crystallography

Parameter Atom 1 Atom 2 Atom 3 Expected Value
Bond Length (Å) C Cl - ~1.74
Bond Length (Å) C (ring) C (side chain) - ~1.51
Bond Length (Å) C (carboxyl) O (carbonyl) - ~1.21
Bond Length (Å) C (carboxyl) O (hydroxyl) - ~1.32
Bond Angle (°) C (ring) C (ring) N (ring) ~120
Bond Angle (°) C (ring) C (side chain) C (carboxyl) ~112

The solid-state structure of this compound would be significantly influenced by intermolecular interactions. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, and it is highly probable that the crystal packing would be dominated by hydrogen bonding between the carboxylic acid groups of adjacent molecules, likely forming dimeric structures.

In addition to hydrogen bonding, other intermolecular forces such as π-π stacking interactions between the pyrazine rings and halogen bonding involving the chlorine atom could play a role in stabilizing the crystal lattice. The analysis of these interactions is crucial for understanding the solid-state properties of the compound, such as its melting point and solubility.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying molecular systems. Methods like the B3LYP hybrid functional, often paired with basis sets such as 6-311G++(d,p) or cc-pVDZ, are frequently employed to investigate pyrazine (B50134) derivatives. researchgate.netmostwiedzy.plsemanticscholar.org

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of a molecule, corresponding to a minimum on the potential energy surface. nih.govnih.gov For 2-(5-chloropyrazin-2-yl)acetic acid, DFT calculations would predict key bond lengths, bond angles, and dihedral angles. The results of such calculations reveal a generally planar pyrazine ring, with the acetic acid side chain adopting a specific orientation to minimize steric hindrance. researchgate.netmdpi.com The chlorine substitution is expected to induce minor changes in the ring geometry compared to unsubstituted pyrazine. mostwiedzy.pl

Below is a table of representative, hypothetical geometric parameters for this compound, as would be obtained from a DFT B3LYP/6-311G(d,p) calculation. researchgate.netmdpi.com

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond LengthC(ring)C(ring)-~1.39 Å
Bond LengthC(ring)N(ring)-~1.33 Å
Bond LengthC(ring)Cl-~1.74 Å
Bond LengthC(ring)C(acid)-~1.51 Å
Bond LengthC(acid)O(carbonyl)-~1.21 Å
Bond LengthC(acid)O(hydroxyl)-~1.36 Å
Bond AngleN(ring)C(ring)C(ring)~122°
Bond AngleC(ring)C(ring)Cl~119°
Bond AngleC(ring)C(acid)O(carbonyl)~125°
Dihedral AngleC(ring)C(ring)C(acid)O(carbonyl)

DFT calculations are a valuable tool for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. nih.govnih.govnih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted to NMR chemical shifts (δ). nih.govmdpi.com Calculations are typically benchmarked against known standards like tetramethylsilane (B1202638) (TMS) and may require linear scaling to improve agreement with experimental data. comporgchem.com The predicted shifts are highly sensitive to the molecular geometry and the computational level of theory. mdpi.com

The following table shows hypothetical ¹H and ¹³C NMR chemical shifts for this compound.

Atom TypePredicted Chemical Shift (ppm)
¹H (ring)8.5 - 8.8
¹H (CH₂)~3.9
¹H (COOH)10.0 - 12.0 (variable)
¹³C (ring, C-Cl)~150
¹³C (ring, C-CH₂)~155
¹³C (ring, CH)142 - 145
¹³C (CH₂)~40
¹³C (COOH)~172

Vibrational Frequencies: The analysis of harmonic vibrational frequencies calculated by DFT helps in the assignment of experimental infrared (IR) and Raman spectra. nih.govpsu.edu The calculation involves computing the second derivative of the energy with respect to atomic displacements (the Hessian matrix). psu.eduwisc.edu Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, and are therefore commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better comparison. mdpi.com Key predicted vibrational modes for this molecule would include C=O stretching of the carboxylic acid, C-Cl stretching, and various pyrazine ring breathing and bending modes.

Vibrational ModePredicted Frequency (cm⁻¹, scaled)
O-H Stretch (acid)~3400-3550
C=O Stretch (acid)~1720
C=N/C=C Ring Stretches~1400-1600
C-Cl Stretch~700

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic properties and chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govirjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazine ring, while the LUMO may have significant contributions from the π* orbitals of the ring and the carboxylic acid group. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov The presence of the electron-withdrawing chlorine atom and pyrazine ring generally leads to a lower LUMO energy. mostwiedzy.plmdpi.com

ParameterPredicted Energy Value (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.5 to -2.5
HOMO-LUMO Gap (ΔE)4.5 to 5.5

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the flexibility of the molecule, particularly the rotation around the single bond connecting the pyrazine ring and the acetic acid group. nih.gov By systematically rotating this bond (i.e., varying the dihedral angle) and calculating the energy at each step, a potential energy surface (PES) can be generated. visualizeorgchem.comuci.eduresearchgate.net The PES map reveals the energy minima, corresponding to stable conformers, and the energy barriers (transition states) that separate them. nih.gov For this compound, this analysis would identify the most energetically favorable orientations of the carboxylic acid group relative to the heterocyclic ring, which is critical information for understanding how the molecule might fit into a receptor binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Scaffolds

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For scaffolds based on the chloropyrazine moiety, a QSAR model could be developed to predict their potential biological efficacy (e.g., as enzyme inhibitors). semanticscholar.orgresearchgate.netjapsonline.com

The process involves:

Generating Descriptors: Calculating a variety of molecular descriptors for a set of related compounds. These can include electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and topological descriptors. semanticscholar.org

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to create an equation that correlates a selection of these descriptors with experimentally measured activity (e.g., pIC₅₀). semanticscholar.orgnih.gov

Validation: The predictive power of the model is assessed using statistical metrics such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). japsonline.com

For the this compound scaffold, important descriptors would likely include hydrophobicity (LogP), polarizability, and specific steric and electronic field contributions from the chloro and carboxylic acid groups. japsonline.comnih.gov Such models can guide the design of new, more potent derivatives. mdpi.com

Descriptor TypeExample DescriptorSignificance
ElectronicDipole MomentInfluences solubility and binding interactions.
StericMolecular VolumeRelates to the size and fit within a binding pocket.
HydrophobicLogPDescribes partitioning between aqueous and lipid phases.
TopologicalWiener IndexRelates to molecular branching.
3D-Field BasedElectrostatic/Steric Fields (CoMFA)Maps regions where positive/negative charge or bulk is favorable for activity.

Molecular Docking Studies for Elucidating Receptor/Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. semanticscholar.org This method is instrumental in drug discovery for screening virtual libraries and understanding binding mechanisms at the atomic level. nih.govresearchgate.net For this compound, docking studies could be performed against a relevant biological target, such as a kinase or reductase, where pyrazine derivatives have shown activity. semanticscholar.orgresearchgate.netresearchgate.net

The docking process simulates the ligand's interaction within the active site of the protein, calculating a "docking score" or binding energy that estimates the binding affinity. semanticscholar.orgresearchgate.net The analysis of the best-scoring pose reveals key intermolecular interactions, such as:

Hydrogen bonds: Likely to form between the carboxylic acid group of the ligand and polar amino acid residues (e.g., Arginine, Lysine, Serine) in the receptor.

Hydrophobic interactions: The pyrazine ring can interact with nonpolar residues (e.g., Leucine, Valine, Phenylalanine).

Halogen bonds: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen.

A hypothetical docking result against an enzyme like Dihydrofolate Reductase (DHFR), a target for some heterocyclic drugs, is summarized below. researchgate.net

ParameterResult
Target ProteinDihydrofolate Reductase (DHFR)
Predicted Binding Energy-7.0 to -9.0 kcal/mol
Key H-Bonding ResiduesArg, Ser, Tyr
Key Hydrophobic ResiduesLeu, Phe, Val
Other Interactionsπ-π stacking with Phe; Halogen bond with backbone carbonyl

These computational insights provide a detailed, multi-faceted view of this compound, guiding further experimental work by predicting its structure, properties, and potential as a pharmacologically relevant scaffold.

Advanced Theoretical Analyses

Advanced theoretical analyses, including Hirshfeld surface analysis, Natural Bond Orbital (NBO) theory, and the Quantum Theory of Atoms in Molecules (AIM), provide deep insights into the intermolecular interactions and electronic properties of a compound.

NBO and AIM theories further dissect the electronic structure, revealing details about charge distribution, orbital interactions, and the nature of chemical bonds. For example, investigations into pi-pi stacking interactions in pyrazine and its derivatives have utilized these methods to understand the forces governing molecular assembly. researchgate.net

Unfortunately, no such analyses have been published for this compound. The absence of a crystal structure in the public domain also precludes a theoretical Hirshfeld surface analysis. Therefore, a detailed discussion of its intermolecular forces and electronic characteristics based on these advanced methods cannot be provided at this time.

Preclinical in Vitro Biological Activity and Mechanistic Investigations

Enzyme Inhibition and Activation Studies in Biochemical Assays

The structural motif of pyrazine (B50134) is a recognized pharmacophore in the development of kinase inhibitors. This has positioned derivatives of 2-(5-chloropyrazin-2-yl)acetic acid as compounds of interest for their potential to modulate the activity of key enzymes involved in cell signaling and regulation.

Focus on Specific Enzyme Families (e.g., Kinases like CHK1)

The pyrazine core is a key structural element in a number of molecules designed to target Checkpoint Kinase 1 (CHK1), a crucial serine/threonine kinase in the DNA damage response pathway. acs.org The development of potent and selective CHK1 inhibitors has often involved the strategic modification of scaffolds like pyrazine to enhance binding affinity and selectivity. acs.org Structure-based drug design has led to the evolution of various pyrazine-containing series, including N-(pyrazin-2-yl)pyrimidin-4-amines, which have been optimized for CHK1 potency. acs.org

Elucidation of Inhibitory/Activating Mechanisms

CHK1 plays a pivotal role in cell cycle regulation following DNA damage. When DNA lesions are detected, CHK1 is activated, leading to cell cycle arrest to allow time for DNA repair. nih.gov The mechanism of CHK1 inhibitors involves blocking this function. By inhibiting CHK1, these compounds abrogate the cell cycle checkpoint, forcing cells with damaged DNA to proceed through the cell cycle. nih.gov This premature progression leads to increased genomic instability and ultimately triggers programmed cell death, or apoptosis. nih.gov This mechanism is particularly effective for enhancing the cytotoxicity of DNA-damaging chemotherapy agents, representing a key strategy in cancer therapy. nih.gov

Antimicrobial Activity against Pathogenic Microorganisms (e.g., Bacterial and Fungal Strains)

Derivatives of this compound have demonstrated notable antimicrobial properties. Studies on chloropyrazine-tethered pyrimidine (B1678525) hybrids have revealed significant activity against a range of pathogenic bacteria and fungi. researchgate.net

Minimum Inhibitory Concentration (MIC) Determinations in Microbial Cultures

The antimicrobial efficacy of a series of chloropyrazine-tethered pyrimidine derivatives was evaluated to determine their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. researchgate.net Several of these compounds exhibited potent antibacterial and antifungal effects. For instance, a derivative featuring a 2",4"-dichlorophenyl ring (compound 31) was identified as the most potent antimicrobial agent in the series, with an MIC of 45.37 µM. researchgate.net Other derivatives with 4"-nitrophenyl and 2",4"-difluorophenyl substitutions also showed strong activity, with MIC values of 48.67 µM and 50.04 µM, respectively. researchgate.net

Minimum Inhibitory Concentration (MIC) of Selected Chloropyrazine Derivatives researchgate.net
Compound IDKey Structural FeatureMIC (µM)
312",4"-dichlorophenyl ring45.37
254"-nitrophenyl ring48.67
302",4"-difluorophenyl ring50.04

Studies on Microbial Target Pathways

To elucidate the mechanism of antimicrobial action, molecular docking studies have been performed on promising compounds. The most potent antiproliferative derivative from one study was docked against dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway of microorganisms. researchgate.net The analysis revealed a strong binding affinity with a docking score of -6.834, suggesting that the antimicrobial activity may stem from the inhibition of this crucial metabolic pathway. researchgate.net Inhibition of folate synthesis is a well-established mechanism for antibacterial drugs. oregonstate.education Other potential mechanisms for heterocyclic antimicrobial compounds include the disruption of bacterial membrane integrity and the inhibition of efflux pumps, which bacteria use to expel therapeutic agents. oregonstate.educationnih.govnih.gov Molecular docking of other heterocyclic compounds against enzymes like dihydropteroate (B1496061) synthase, another key player in folate synthesis, has also shown strong binding interactions, supporting this as a likely target pathway for this class of molecules. mdpi.com

Antiproliferative Activity in In Vitro Cancer Cell Lines (e.g., A549 lung cancer cells)

While data on the direct antiproliferative effects of this compound on A549 lung cancer cells is limited, studies on structurally related heterocyclic compounds provide valuable insights. Research on novel tetracyclic analogues of chlorpromazine (B137089) incorporating a quinoline (B57606) scaffold has demonstrated significant cytotoxic activity against A549 cells. mdpi.com

These studies confirmed the proapoptotic activity of selected compounds, with some inducing late-stage apoptosis or necrosis in A549 cells. mdpi.com For example, one derivative led to 42% of A549 cells undergoing late apoptosis or necrosis. mdpi.com Mechanistic investigations suggest that these compounds exert their antiproliferative effects by causing cell cycle arrest in the S phase, which subsequently leads to apoptosis. mdpi.com Several of these derivatives displayed promising activity against A549 cells while not affecting normal human keratinocyte (HaCaT) cells, indicating a degree of selectivity for cancer cells. mdpi.com

Antiproliferative Activity (IC50) of Selected Imatinib (B729) Derivatives against A549 Cells nih.gov
Compound IDKey Structural FeatureIC50 (µM)
3a3,3-difluorinated7.2
3c5-chloro-3,3-difluorinated6.4
3d5-bromo-3,3-difluorinated7.3
Imatinib (Reference)-65.4

In other research, new analogs of the tyrosine kinase inhibitor imatinib were tested against A549 cells. Derivatives featuring 3,3-difluorinated and 5-chloro-3,3-difluorinated structures showed potent antiproliferative activity with IC₅₀ values of 7.2 µM and 6.4 µM, respectively, which were significantly more potent than the parent drug imatinib (IC₅₀ of 65.4 µM). nih.gov These findings highlight that the modification of heterocyclic scaffolds can yield compounds with potent and selective activity against lung cancer cell lines like A549. nih.gov

No Information Available for this compound

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding the preclinical in vitro biological activity of the chemical compound This compound .

Searches were conducted to identify data pertaining to the following areas as specified:

Cell Viability and Growth Inhibition Assays

Investigation of Cellular Apoptosis and Cell Cycle Modulation

Modulation of Biochemical Pathways and Cellular Processes

Influence on Signal Transduction Pathways

Antioxidant Activity in Cell-Free Systems

Despite employing various search strategies, no research articles, patents, or other scientific documentation could be located that describe the biological evaluation of this specific compound. The performed searches yielded results for structurally related but distinct molecules, such as derivatives of acetic acid and other heterocyclic compounds, none of which directly address the biological properties of this compound.

Consequently, it is not possible to provide the requested article with detailed research findings, data tables, or mechanistic insights for the specified compound. The scientific community has not, to date, published any findings on the in vitro biological effects outlined in the query for this compound.

Role As a Versatile Chemical Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The inherent reactivity of the chloropyrazine core, coupled with the functionality of the acetic acid moiety, makes 2-(5-Chloropyrazin-2-YL)acetic acid a strategic starting material for the synthesis of a wide array of fused and substituted heterocyclic systems. The chlorine atom at the 5-position of the pyrazine (B50134) ring is susceptible to nucleophilic substitution, providing a handle for the introduction of various substituents and the construction of new ring systems.

For instance, the pyrazine ring can be a precursor to fused bicyclic systems of significant biological interest, such as imidazo[1,2-a]pyrazines and pyrazolo[1,5-a]pyrimidines. While direct examples commencing from this compound are not extensively documented, analogous transformations with related chloropyrazine derivatives demonstrate the feasibility of such synthetic routes. The acetic acid side chain can be strategically manipulated or employed in cyclization reactions to forge new heterocyclic rings.

Furthermore, the pyrazine nucleus itself is a key component in numerous natural products and synthetic compounds with diverse applications. nih.gov The ability to start with a pre-functionalized building block like this compound allows for more efficient and convergent synthetic strategies towards these complex targets.

Scaffold for the Development of New Chemical Entities with Potential Biological Interest

The pyrazine ring is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to a variety of biological targets. Consequently, this compound serves as an excellent starting point for the development of new chemical entities (NCEs) with potential therapeutic applications.

The core pyrazine structure can be systematically modified to explore structure-activity relationships (SAR). The chlorine atom can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce diverse chemical functionalities. The carboxylic acid group of the side chain is readily converted into amides, esters, and other derivatives, further expanding the chemical space that can be explored. researchgate.net

A notable example of the pyrazine scaffold's utility is in the development of 5,6-diaryl-pyrazine-2-amide derivatives as potent CB1 receptor antagonists. nih.gov Although not directly derived from the title compound, this research highlights the potential of the pyrazine carboxamide core in designing receptor antagonists. The synthesis of substituted amides of pyrazine-2-carboxylic acids and the evaluation of their biological activities, including antimycobacterial and antifungal properties, further underscore the value of this scaffold. nih.gov

The following table details the antimycobacterial activity of a series of substituted amides derived from a related pyrazine-2-carboxylic acid, illustrating the potential for generating biologically active compounds from such scaffolds. researchgate.netnih.gov

CompoundSubstituent on Amide% Inhibition of M. tuberculosis
2d 3-Methylphenyl>20
2f 3-Methylphenyl>20
2k 3-Trifluoromethylphenyl>20
2l 4-Trifluoromethylphenyl>20
2o 3,5-bis(Trifluoromethyl)phenyl72

Data sourced from research on substituted amides of pyrazine-2-carboxylic acids. researchgate.netnih.gov

Applications in Fragment-Based Drug Design and Scaffold Morphing Strategies

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of new drug candidates. This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent lead compounds. The relatively simple yet functionally rich structure of this compound and its derivatives makes them ideal candidates for inclusion in fragment libraries. mdpi.com

The chloropyrazine core can provide key interactions within a protein binding site, while the acetic acid side chain offers a clear vector for synthetic elaboration and fragment linking. The chlorine atom itself can be a site for "growing" the fragment by introducing new substituents that can form additional interactions with the target protein.

Scaffold hopping is another modern drug discovery strategy where the core scaffold of a known active compound is replaced with a structurally different but functionally similar moiety to generate novel intellectual property and improved pharmacological properties. nih.gov The pyrazine ring of this compound can serve as a bioisosteric replacement for other aromatic or heteroaromatic rings in known drug molecules. For example, a pyrazine was successfully used to replace a methylpyrazole in the design of novel CB1 receptor antagonists, demonstrating the practical application of this strategy. nih.gov

Contribution to Combinatorial Chemistry Libraries

Combinatorial chemistry is a set of techniques used to create a large number of compounds in a single process. These "libraries" of compounds can then be screened for biological activity. The bifunctional nature of this compound makes it an excellent building block for the construction of combinatorial libraries.

The carboxylic acid functional group is particularly well-suited for amide bond formation, one of the most robust and widely used reactions in medicinal and combinatorial chemistry. researchgate.net By reacting this compound with a diverse collection of amines, a large library of pyrazine-based amides can be rapidly generated. Each member of the library would feature the common chloropyrazine scaffold while varying the substituent attached to the amide nitrogen.

Furthermore, the chlorine atom on the pyrazine ring provides a second point of diversity. After the initial library is created through amide coupling, the chloro substituent can be further modified through reactions like Suzuki or Buchwald-Hartwig cross-coupling to introduce a wide range of aryl or heteroaryl groups. This "two-dimensional" combinatorial approach allows for the efficient generation of a vast number of structurally diverse molecules, significantly increasing the probability of identifying a compound with the desired biological activity. The synthesis of piperazine-2-carboxamide (B1304950) libraries demonstrates a similar and effective strategy for generating chemical diversity around a heterocyclic core. 5z.com

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 2-(5-Chloropyrazin-2-YL)acetic acid and its derivatives is geared towards the development of novel routes that are not only efficient but also environmentally sustainable. Traditional synthetic methods often involve multiple steps, hazardous reagents, and significant waste generation. Emerging research focuses on overcoming these limitations through innovative catalytic systems and reaction conditions. For instance, cross-coupling reactions, such as the Sonogashira or Suzuki-Miyaura reactions, are being refined to allow for more direct and atom-economical C-C bond formations on the pyrazine (B50134) ring. researchgate.netnih.gov The use of microwave-assisted synthesis is another promising avenue, as it can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net Future developments will likely involve flow chemistry, which offers enhanced safety, scalability, and control over reaction parameters, leading to higher yields and purity while minimizing waste.

Application in Advanced Materials Science (e.g., Optoelectronic Properties of Pyrazoline Derivatives)

Pyrazine and its derivatives are increasingly recognized for their potential in advanced materials science, particularly in the field of optoelectronics. The electron-deficient nature of the pyrazine ring makes its derivatives excellent candidates for electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). researchgate.net Research into 2,5-di(aryleneethynyl)pyrazine derivatives has shown that they possess favorable HOMO-LUMO gaps and their inclusion as dopants can significantly enhance the quantum efficiencies of OLEDs. researchgate.net

Similarly, related heterocyclic compounds like pyrazolines are known for their versatile optical properties, including efficient broadband photoluminescence, which makes them suitable for applications in plastic electronics and as fluorescent probes. researchgate.netrsc.org Derivatives can be engineered to exhibit specific emission properties for use in organic light-emitting transistors (OLETs) and lasing applications. researchgate.net The incorporation of the this compound moiety into larger conjugated systems could yield novel materials with tailored photophysical properties for next-generation displays, lighting, and sensors.

Potential Application AreaRelevant Properties of Pyrazine/Pyrazoline Derivatives
Organic Light-Emitting Diodes (OLEDs) Enhanced electron-transporting properties, tunable HOMO-LUMO gaps. researchgate.net
Organic Lasers Amplified spontaneous emission, broadband luminescence. researchgate.net
Fluorescent Probes Desirable photophysical properties, stability of the heterocyclic ring. researchgate.net
Plastic Electronics Ease of processing, potential for bio-degradability. researchgate.net

Expanding the Scope of Biological Target Identification for In Vitro Studies

While the biological activities of many pyrazine derivatives are known, the full therapeutic potential of this compound remains an active area of investigation. Future research will focus on expanding the identification of its biological targets through advanced in vitro screening methods. Pyrazoline-containing compounds, for example, have been identified as potent inhibitors of enzymes implicated in neurodegenerative disorders, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). nih.gov

Modern drug discovery pipelines utilize a combination of in silico virtual screening and high-throughput in vitro assays to identify novel targets. nih.gov This approach, successfully used to identify mPGES-1 inhibitors from an acetic acid-based platform, can be applied to libraries of compounds derived from this compound. nih.gov By screening these derivatives against a wide array of enzymes, receptors, and ion channels, researchers can uncover new therapeutic applications, potentially in areas like oncology, inflammation, and infectious diseases, moving beyond currently established activities. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Exploration of Green Chemistry Principles in Synthetic Methodologies

The application of green chemistry principles is paramount for the future of chemical manufacturing. researchgate.netscispace.com For the synthesis of this compound, this involves a holistic approach to minimize environmental impact. Key principles include waste prevention, maximizing atom economy, and using safer solvents. acs.org

Future synthetic strategies will prioritize the use of environmentally benign solvents, such as water or deep eutectic solvents, to replace hazardous organic solvents like dichloromethane (B109758) or pyridine. researchgate.netresearchgate.netskpharmteco.com The principle of reducing derivatives by using highly specific enzymatic or chemoselective catalysts can eliminate the need for protecting groups, which simplifies reaction schemes and reduces waste. acs.org Adherence to these principles not only reduces the environmental footprint but also often leads to safer and more cost-effective processes. scispace.comacs.org

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevention Designing syntheses to minimize waste, avoiding by-products. researchgate.netacs.org
Atom Economy Maximizing the incorporation of all reactant materials into the final product. acs.org
Safer Solvents & Auxiliaries Replacing hazardous solvents with greener alternatives like water or bio-solvents. skpharmteco.com
Catalysis Using catalytic reagents in small amounts over stoichiometric reagents. scispace.comacs.org
Reduce Derivatives Avoiding the use of temporary protecting groups to reduce reaction steps and waste. acs.org
Design for Energy Efficiency Employing methods like microwave or room-temperature synthesis to lower energy use. researchgate.net

Opportunities in Catalyst Development and Ligand Design

The structure of this compound, featuring a heterocyclic ring and a carboxylic acid functional group, presents unique opportunities in catalyst development and ligand design. The nitrogen atoms in the pyrazine ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions. This makes the molecule and its derivatives attractive candidates for use as ligands in coordination chemistry.

Recent research has shown that functionalizing macrocyclic compounds with acetic acid groups can significantly enhance the catalytic activity of the central metal. nih.gov By analogy, derivatives of this compound could be used to create novel, highly efficient, and recyclable heterogeneous catalysts. These new catalysts could find applications in a variety of organic transformations, including the synthesis of complex heterocyclic structures like quinolines and acridines. nih.gov The development of such catalysts represents a significant area of future research, bridging the gap between homogeneous and heterogeneous catalysis.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(5-Chloropyrazin-2-YL)acetic acid, and how are they experimentally determined?

  • Answer : The compound's molecular weight is 208.55 g/mol (C₆H₃ClF₂N₂O₂), with a CAS No. 1780257-75-1 . Key properties include:

  • IUPAC Name : 2-(5-Chloropyrazin-2-yl)-2,2-difluoroacetic acid .
  • Structural Confirmation : X-ray crystallography using SHELX software for refinement (e.g., bond angles, dihedral angles) .
  • Spectroscopic Data : NMR (¹H/¹³C) to confirm substituent positions and purity. For hygroscopic samples, storage at -80°C in inert atmospheres is recommended .

Q. What synthetic methodologies are reported for this compound?

  • Answer : A common approach involves halogenation of pyrazine derivatives. For example:

  • Halogenation : Reacting pyrazine acetic acid derivatives with chlorine or bromine in acetic acid under controlled conditions . Adjust reaction time (e.g., 60 minutes at room temperature) and stoichiometry to minimize by-products.
  • Purification : Recrystallization from acetic acid or ethanol to isolate high-purity crystals, as demonstrated in analogous brominated aryl acetic acid syntheses .

Q. How is the molecular structure validated post-synthesis?

  • Answer : A multi-technique approach is used:

  • X-ray Diffraction : Refine data using SHELXL for bond distances/angles and ORTEP-3 for 3D visualization .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 208.55) .
  • Elemental Analysis : Match calculated vs. observed C/H/N ratios to verify stoichiometry .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

  • Electron-Withdrawing Effects : Chlorine and fluorine substituents reduce electron density on the pyrazine ring, affecting reactivity .
  • HOMO-LUMO Gaps : Compare with experimental UV-Vis data to validate predictions. Basis sets like 6-31G* are recommended for accuracy .
  • Example : Becke’s 1993 study showed DFT accuracy within 2.4 kcal/mol for thermochemical properties, applicable to reaction energy profiling .

Q. How to resolve contradictions in crystallographic data during structural refinement?

  • Answer : Use iterative refinement strategies:

  • Twinning Analysis : Check for twinning using SHELXL’s TWIN command .
  • Hydrogen Bonding Networks : Identify R₂²(8) dimer motifs (common in carboxylic acids) to resolve disorder .
  • Validation Tools : CCDC’s Mercury software to compare with similar structures (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid, which forms centrosymmetric dimers) .

Q. What strategies optimize reaction yields while reducing by-products in halogenation steps?

  • Answer :

  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity for the 5-position on pyrazine .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • In Situ Monitoring : Use HPLC or TLC to track reaction progress and terminate before side reactions dominate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.